

Molecular Architecture & Physicochemical Profile

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Compound of Interest

Compound Name: Peptide VF13N

CAS No.: 142649-36-3

Cat. No.: B609915

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VF13N is a 13-residue peptide derived from the N-terminal ectodomain of the RABV G protein. Its nomenclature "VF13" is derived from its N-terminal Valine (V) and C-terminal Phenylalanine (F), spanning exactly 13 amino acids.

Table 1: Physicochemical Specifications of VF13N

Parameter	Specification
Peptide Name	VF13N
Source	Rabies Virus Glycoprotein (Strain ERA/PM)
Residues	29 – 41
Sequence	V-V-E-D-E-G-C-T-N-L-S-G-F
Molecular Weight	~1369.45 Da
Isoelectric Point (pI)	~3.5 (Acidic)
Key Residues	Asn-37 (N-glycosylation site); Cys-35 (Redox active)
Solubility	Water soluble; prone to oxidation at Cys-35
Secondary Structure	Environment-dependent: Helical in TFE/Water; Beta-turn upon glycosylation

Structural Dynamics: The Glycosylation Switch

Unlike the rigid neurotoxic loop, VF13N exhibits significant conformational plasticity.

- **Native State (Non-glycosylated):** In hydrophobic environments (mimicked by Trifluoroethanol, TFE), VF13N adopts an amphipathic

-helical structure.

- **Glycosylated State:** The attachment of N-acetylglucosamine (GlcNAc) to Asn-37 disrupts the helical hydrogen bonding network, forcing the peptide into a Type I (III)

-turn. This "switch" is critical for proper protein folding and epitope presentation in the native viral spike.

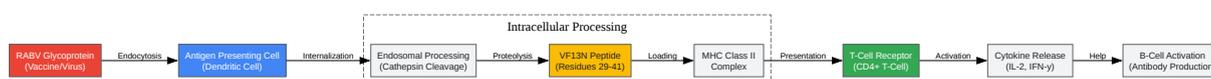
Immunological Mechanism of Action

VF13N functions as a dominant T-helper cell epitope. Effective rabies vaccination requires not only B-cell activation (for neutralizing antibodies against the G protein) but also robust CD4+ T-cell help.

The MHC Class II Pathway

- **Antigen Uptake:** Antigen-Presenting Cells (APCs) endocytose the RABV G protein (or synthetic vaccine constructs).
- **Processing:** Proteolytic cleavage releases the VF13N fragment (29–41) within the endosome.
- **MHC Loading:** VF13N binds to the MHC Class II cleft. The peptide's acidic residues (Glu-31, Asp-32, Glu-33) interact with basic pockets in the MHC groove.
- **T-Cell Activation:** The MHC-VF13N complex is presented to the T-cell Receptor (TCR) on CD4+ T cells, triggering cytokine release (IL-2, IFN-) that supports B-cell differentiation and antibody affinity maturation.

DOT Diagram: Immunological Signaling Pathway



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Caption: Figure 1. Mechanism of VF13N-mediated T-helper cell activation leading to humoral immunity.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of VF13N

Rationale: Automated Fmoc synthesis ensures high purity and prevents racemization of the sensitive Cysteine residue.

Reagents:

- Resin: Wang resin pre-loaded with Fmoc-Phe (0.5 mmol/g).
- Coupling: HBTU/HOBt/DIPEA.
- Deprotection: 20% Piperidine in DMF.

Step-by-Step Workflow:

- Resin Swelling: Swell 100 mg resin in DMF for 30 min.
- Deprotection (Cycle 1): Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).
- Coupling:
 - Dissolve Fmoc-AA-OH (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF.
 - Add DIPEA (8 eq) to activate.

- Add to resin and shake for 45 min.
- Critical Step: For Cys-35, use Fmoc-Cys(Trt)-OH and limit base exposure to prevent racemization.
- Repeat: Iterate for sequence G-S-L-N-T-C-G-E-D-E-V-V.
- Cleavage: Treat resin with TFA/TIS/H₂O/EDT (94:1:2.5:2.5) for 2 hours. EDT (Ethanedithiol) is mandatory to scavenge trityl cations and protect the Cysteine thiol.
- Precipitation: Filter resin; precipitate filtrate in cold diethyl ether.
- Purification: RP-HPLC (C18 column), Gradient 5-60% Acetonitrile/Water (+0.1% TFA).

Protocol B: Circular Dichroism (CD) Conformational Analysis

Rationale: To validate the structural "switch" capability of the peptide, mimicking the viral fusion environment.

- Preparation: Dissolve lyophilized VF13N in 10 mM Phosphate Buffer (pH 7.4) to 50 μM.
- Titration: Prepare a secondary sample in 50% TFE (Trifluoroethanol) / 50% Buffer.
- Measurement:
 - Instrument: Jasco J-815 or equivalent.
 - Range: 190–260 nm.
 - Temp: 25°C.
- Analysis:
 - Buffer only: Look for random coil minimum at ~198 nm.
 - TFE (50%): Look for double minima at 208 nm and 222 nm (characteristic of α -helix).

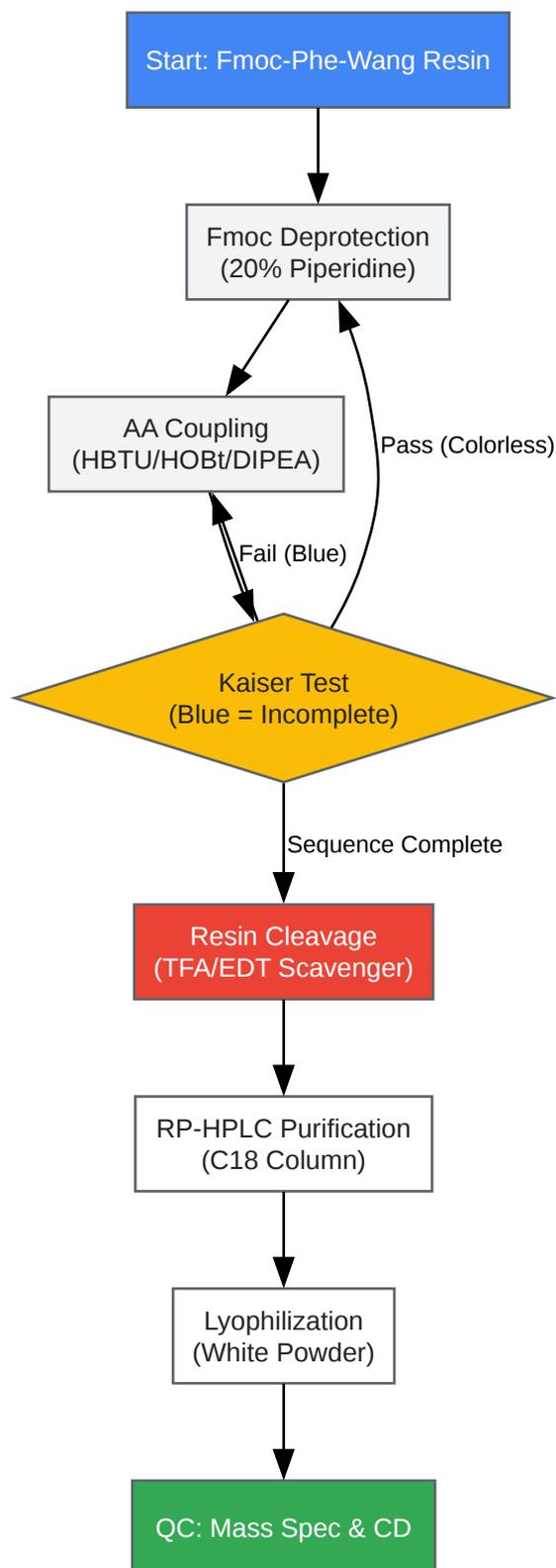
- Self-Validation: If 222 nm signal is absent in TFE, the peptide may be oxidized (dimerized via Cys-Cys). Reduce with DTT and re-measure.

Comparative Note: VF13N vs. RVG29

It is critical to distinguish VF13N from the neurotropic peptide RVG29. Mixing these peptides in experimental design can lead to catastrophic failure in drug delivery or vaccine efficacy studies.

Feature	VF13N (Residues 29-41)	RVG29 (Residues 173-202)
Primary Function	Immunogen (T-helper epitope)	Targeting Vector (BBB transport)
Receptor	MHC Class II	Nicotinic Acetylcholine Receptor (nAChR)
Sequence Start	V-V-E-D...	Y-T-I-W...
Application	Vaccine potency, Epitope mapping	Drug delivery to CNS, siRNA transport

DOT Diagram: Synthesis & Purification Workflow



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Caption: Figure 2. Step-by-step Solid Phase Peptide Synthesis (SPPS) workflow for VF13N.

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